Dimethyl [(4-methoxyphenyl)methyl]phosphonate
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Overview
Description
Dimethyl [(4-methoxyphenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C10H15O4P. It is a colorless liquid with a molecular weight of 230.20 g/mol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
This compound is a type of organophosphorus compound
Mode of Action
Organophosphorus compounds are generally known to interact with their targets through the phosphorus atom, which can form strong covalent bonds with biological molecules .
Pharmacokinetics
As an organophosphorus compound, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted in the urine . .
Preparation Methods
Dimethyl [(4-methoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated equipment to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl [(4-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding phosphonic acid, while reduction with lithium aluminum hydride produces the phosphine oxide .
Scientific Research Applications
Dimethyl [(4-methoxyphenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Dimethyl [(4-methoxyphenyl)methyl]phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: This compound is used as a flame retardant and has similar chemical properties but lacks the methoxyphenyl group.
Diethyl [(4-methoxyphenyl)methyl]phosphonate: Similar in structure but with ethyl groups instead of methyl groups, affecting its reactivity and applications.
Dimethyl (4-chlorophenyl)methylphosphonate: Contains a chlorine atom on the aromatic ring, which can influence its chemical behavior and biological activity
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCGNUMBCREJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378701 |
Source
|
Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17105-65-6 |
Source
|
Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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